Ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC13568214
Molecular Formula: C12H12FNO2
Molecular Weight: 221.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H12FNO2 |
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Molecular Weight | 221.23 g/mol |
IUPAC Name | ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C12H12FNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 |
Standard InChI Key | FYDMISYFTZPLJO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)F |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)F |
Introduction
Structural and Molecular Characteristics
Indole derivatives are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrrole ring. Substitutions on the indole scaffold significantly influence electronic distribution, reactivity, and biological activity. For ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate, the fluorine atom at position 4 introduces electronegativity, while the methyl group at position 7 contributes steric bulk and lipophilicity. The ethyl ester at position 2 enhances solubility in organic solvents and serves as a handle for further chemical modifications.
Molecular Formula and Key Properties
The molecular formula of ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate is C₁₂H₁₂FNO₂, with a molecular weight of 221.23 g/mol. While experimental data for this exact compound are sparse, analogs such as ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate (CAS 913287-14-6) provide a reference framework . Key properties inferred from structural analogs include:
The fluorine atom’s electronegativity increases polarization of the indole ring, potentially enhancing binding interactions with biological targets.
Synthetic Routes and Optimization
The synthesis of ethyl 4-fluoro-7-methyl-1H-indole-2-carboxylate can be approached through classical indole synthesis methodologies, adapted to accommodate fluorine and methyl substituents.
Fischer Indole Synthesis
The Fischer indole synthesis, involving the cyclization of aryl hydrazines with carbonyl compounds, is a viable route. For example:
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Hydrazine Formation: React 4-fluoro-7-methylphenylhydrazine with ethyl pyruvate.
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Cyclization: Acid-catalyzed cyclization (e.g., HCl, ethanol) to form the indole core.
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Esterification: Ethyl ester introduction via reaction with ethanol under acidic conditions.
Bartoli Indole Synthesis
This method employs nitroarenes and vinyl Grignard reagents:
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Nitroarene Preparation: 4-Fluoro-7-methylnitrobenzene as the starting material.
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Grignard Addition: Reaction with vinyl magnesium bromide to form the indole skeleton.
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Esterification: As above.
Challenges in Fluorination and Methylation
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Fluorination: Direct fluorination at position 4 may require directed ortho-metalation (DoM) strategies or halogen exchange (Halex) reactions .
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Methylation: The methyl group at position 7 can be introduced via Friedel-Crafts alkylation or using methylating agents like methyl iodide .
Physicochemical and Spectroscopic Properties
Spectroscopic Data (Inferred from Analogs)
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IR Spectroscopy:
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NMR Spectroscopy:
Thermal Stability
Analogous compounds like ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate exhibit thermal stability up to ~200°C, with decomposition occurring at higher temperatures.
Applications in Organic Synthesis
Building Block for Heterocycles
The ester group allows conversion to carboxylic acids or amides, enabling synthesis of:
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Indole-2-carboxamides: Via coupling with amines.
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Knoevenagel Adducts: For functionalized indole derivatives .
Catalysis and Green Chemistry
Ionic liquid-mediated reactions, as described in Royal Society of Chemistry protocols, could optimize synthesis efficiency and sustainability .
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